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molecular formula C7H15NO3 B1330246 2-hydroxyethyl N-butylcarbamate CAS No. 13105-54-9

2-hydroxyethyl N-butylcarbamate

Cat. No. B1330246
M. Wt: 161.2 g/mol
InChI Key: CNTRRBGETIJCNM-UHFFFAOYSA-N
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Patent
US04814382

Procedure details

274.8 grams of ethylene carbonate (3.12 moles) were placed in a round bottom flask equipped with stirrer, thermometer, addition funnel and reflux condenser. 228.2 grams (3.12 mole) of butylamine were charged to the addition funnel and added to the flask at a rate sufficient to maintain the flask contents at 50°-80° C. The resultant reaction product was allowed to stand overnight. Thereafter, stripping of the reaction product in a rotary evaporator gave 449.9 g of crude product. A portion of the crude product was distilled at a pressure of 2 mm Hg, and a temperature of from 124° C. to 126° C. to purify same. The HLB value of 2-hydroxyethyl 1 butyl carbamate calculated as previously described is 12.9.
Quantity
274.8 g
Type
reactant
Reaction Step One
Quantity
228.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:7]([NH:11][C:1](=[O:6])[O:2][CH2:3][CH2:4][OH:5])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
274.8 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Two
Name
Quantity
228.2 g
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
added to the flask at a rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the flask contents at 50°-80° C
CUSTOM
Type
CUSTOM
Details
The resultant reaction product
CUSTOM
Type
CUSTOM
Details
Thereafter, stripping of the reaction product in a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)NC(OCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 449.9 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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